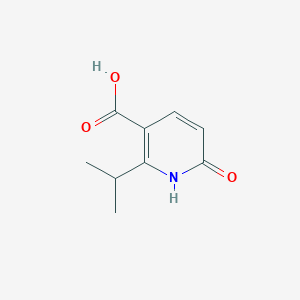
6-Hydroxy-2-isopropylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-isopropylnicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and an isopropyl group at the 2nd position
作用機序
Target of Action
It’s structurally similar to niacin (also known as nicotinic acid), which is known to target a variety of enzymes and receptors in the body .
Mode of Action
Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue
Biochemical Pathways
It’s structurally similar to niacin, which is involved in various biochemical pathways, including the metabolism of fats, carbohydrates, and amino acids .
Pharmacokinetics
Given its structural similarity to niacin, it’s plausible that it may have similar pharmacokinetic properties .
Result of Action
It’s structurally similar to niacin, which is known to have a variety of effects at the molecular and cellular level, including reducing the risk of nonfatal myocardial infarctions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
生化学分析
Biochemical Properties
Nicotinic acid dehydrogenase possesses the capability to convert nicotinic acid into 6-Hydroxy-2-isopropylnicotinic acid . This enzyme activity is primarily performed by strains . The compound interacts with enzymes, proteins, and other biomolecules in the process of its formation .
Cellular Effects
It is known to play a vital role in synthesizing pyridylmethyl amine insecticides like imidacloprid . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transcriptional regulators associated with nicotinic acid metabolism . By binding to these regulators, it exerts control over the breakdown of nicotinic acid .
Temporal Effects in Laboratory Settings
It has been utilized to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .
Metabolic Pathways
It is known to play a role in the metabolism of nicotinic acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-isopropylnicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the hydroxylation of 2-isopropylnicotinic acid using suitable oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as nicotinic acid or its derivatives. The process may include steps like alkylation, oxidation, and purification to achieve the desired product with high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Quinonoid derivatives.
Reduction Products: Reduced nicotinic acid derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
6-Hydroxy-2-isopropylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
類似化合物との比較
Nicotinic Acid: The parent compound, lacking the hydroxyl and isopropyl groups.
2-Isopropylnicotinic Acid: Similar structure but without the hydroxyl group at the 6th position.
6-Hydroxynicotinic Acid: Lacks the isopropyl group at the 2nd position.
Uniqueness: 6-Hydroxy-2-isopropylnicotinic acid is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRSUGEZXZSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)

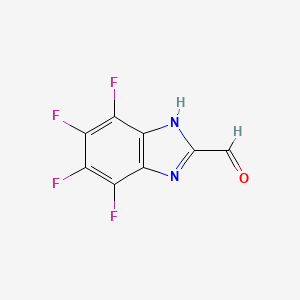

![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)

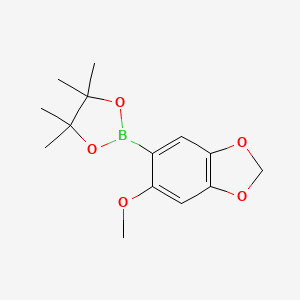
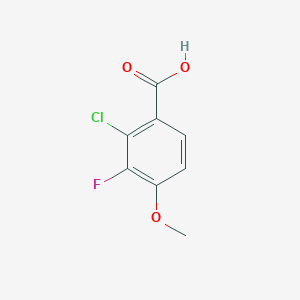

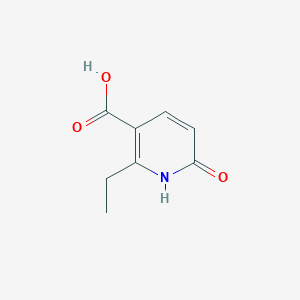
![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
